Delphinidin 3-diglucoside
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Overview
Description
Delphinidin 3-diglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is responsible for the vibrant blue and purple colors in plants such as berries, eggplants, and flowers. This compound is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delphinidin 3-diglucoside can be synthesized through enzymatic glycosylation. One common method involves the use of UDP-glucose as a glycosyl donor and delphinidin 3-O-glucoside as a substrate, catalyzed by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase. The reaction typically occurs under mild conditions, such as pH 7.0 and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as berries and flowers. The extraction process includes steps like solvent extraction, purification using chromatography, and crystallization. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Delphinidin 3-diglucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or other reducing agents in neutral or slightly basic conditions.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol solvents.
Major Products: The major products formed from these reactions include various glycosylated derivatives and aglycones, which are important for further biochemical studies and applications .
Scientific Research Applications
Delphinidin 3-diglucoside has a wide range of scientific research applications:
Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studies have shown its role in modulating cellular signaling pathways, making it a valuable compound in cell biology research.
Medicine: this compound exhibits anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Mechanism of Action
Delphinidin 3-diglucoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Anti-cancer Mechanism: this compound targets multiple signaling pathways, including the MAPK pathway and activator protein 1 (AP-1), to inhibit cancer cell growth and induce apoptosis.
Comparison with Similar Compounds
Delphinidin 3-diglucoside is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:
- Delphinidin 3-glucoside
- Delphinidin 3-rutinoside
- Delphinidin 3-galactoside
- Delphinidin 3-sambubioside
- Delphinidin 3-arabinoside
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycosylation, which affects their bioavailability and specific biological activities .
Properties
CAS No. |
59212-40-7 |
---|---|
Molecular Formula |
C27H31ClO17 |
Molecular Weight |
663.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C27H30O17.ClH/c28-6-16-19(35)21(37)23(39)26(42-16)44-25-22(38)20(36)17(7-29)43-27(25)41-15-5-10-11(31)3-9(30)4-14(10)40-24(15)8-1-12(32)18(34)13(33)2-8;/h1-5,16-17,19-23,25-29,35-39H,6-7H2,(H4-,30,31,32,33,34);1H/t16-,17-,19-,20-,21+,22+,23-,25-,26+,27-;/m1./s1 |
InChI Key |
ZBBRSINDMOHREW-LAQQQXEUSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O.[Cl-] |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O.[Cl-] |
Origin of Product |
United States |
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